molecular formula C15H22N2O4 B3058909 Carbamic acid, (4-nitrophenyl)-, octyl ester CAS No. 92700-71-5

Carbamic acid, (4-nitrophenyl)-, octyl ester

Cat. No.: B3058909
CAS No.: 92700-71-5
M. Wt: 294.35 g/mol
InChI Key: ZMRLEIJCUMNUON-UHFFFAOYSA-N
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Description

Carbamic acid, (4-nitrophenyl)-, octyl ester is a carbamate derivative characterized by a 4-nitrophenyl group linked to a carbamic acid backbone and an octyl ester moiety. Carbamates are widely studied for their pharmacological and chemical properties, often serving as enzyme inhibitors or intermediates in organic synthesis.

Properties

IUPAC Name

octyl N-(4-nitrophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4/c1-2-3-4-5-6-7-12-21-15(18)16-13-8-10-14(11-9-13)17(19)20/h8-11H,2-7,12H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMRLEIJCUMNUON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC(=O)NC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10335138
Record name Carbamic acid, (4-nitrophenyl)-, octyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10335138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92700-71-5
Record name Carbamic acid, (4-nitrophenyl)-, octyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10335138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Carbamic acid, (4-nitrophenyl)-, octyl ester can be synthesized through the reaction of 4-nitrophenyl chloroformate with octanol in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired ester product .

Industrial Production Methods

In industrial settings, the production of carbamates often involves the use of carbon dioxide and amines. The reaction between carbon dioxide and amines forms carbamic acid intermediates, which can then react with alcohols to produce carbamate esters . This method is advantageous due to its mild reaction conditions and the use of readily available starting materials.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (4-nitrophenyl)-, octyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of carbamic acid and the corresponding alcohol.

    Reduction: The nitro group in the compound can be reduced to an amine group using reducing agents such as hydrogen gas and a metal catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Reduction: Hydrogen gas, metal catalyst (e.g., palladium on carbon).

    Substitution: Nucleophiles (e.g., amines, thiols), appropriate solvents (e.g., dichloromethane).

Major Products Formed

    Hydrolysis: Carbamic acid and octanol.

    Reduction: Carbamic acid, (4-aminophenyl)-, octyl ester.

    Substitution: Substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Biochemical Applications

Carbamic acid derivatives, including p-nitrophenyl octyl carbamate, have shown significant utility in biochemical research:

  • Enzyme Inhibition :
    • Cholesterol Esterase Inhibitor : Studies have demonstrated that p-nitrophenyl and cholesteryl-N-alkyl carbamates inhibit porcine pancreatic cholesterol esterase. This inhibition is crucial for understanding lipid metabolism and developing therapeutic agents for hyperlipidemia .
    • Mechanism of Action : The carbamate group acts as a substrate analog that binds to the active site of the enzyme, preventing substrate hydrolysis.
  • Drug Development :
    • Prodrug Formation : The octyl ester can serve as a prodrug that enhances the lipophilicity of active pharmaceutical ingredients (APIs), improving their absorption and bioavailability .
    • Targeted Delivery Systems : Research indicates potential for using this compound in targeted drug delivery systems where controlled release is necessary.

Material Science Applications

  • Polymer Synthesis :
    • Carbamic acid esters are used in synthesizing polyurethanes. The incorporation of p-nitrophenyl octyl carbamate into polymer matrices can enhance mechanical properties and thermal stability .
  • Coatings and Adhesives :
    • The compound has been investigated for use in coatings that require specific adhesion properties or resistance to environmental degradation. Its application in formulating adhesives that maintain performance under varying conditions is notable.

Data Table: Summary of Applications

Application AreaSpecific UseBenefits
BiochemistryCholesterol esterase inhibitorAids in lipid metabolism research
Drug DevelopmentProdrug formationEnhances bioavailability
Material SciencePolymer synthesisImproves mechanical properties
CoatingsEnvironmental resistance coatingsExtends product lifespan

Case Studies

  • Inhibition Studies :
    • A study conducted by Hosie et al. (1987) explored the efficacy of p-nitrophenyl octyl carbamate as an inhibitor for cholesterol esterase. The results indicated a significant reduction in enzyme activity, suggesting its potential as a therapeutic agent for managing cholesterol levels .
  • Polymer Research :
    • Research published in various journals highlights the use of carbamic acid esters in developing novel polyurethane materials with enhanced properties. These materials exhibited improved thermal stability and mechanical strength compared to traditional formulations .
  • Environmental Impact Assessment :
    • Investigations into the environmental persistence of carbamate compounds have raised awareness about their biodegradability and potential ecological effects, leading to more sustainable practices in their application .

Mechanism of Action

The mechanism of action of carbamic acid, (4-nitrophenyl)-, octyl ester involves the interaction of its functional groups with biological targets. The nitro group can undergo reduction to form an amine, which can then interact with enzymes or receptors. The ester group can be hydrolyzed to release carbamic acid, which can act as an inhibitor of enzymes such as cholinesterases.

Comparison with Similar Compounds

Ester Chain Length and Lipophilicity

The octyl ester chain distinguishes this compound from shorter-chain analogues. Key comparisons include:

Compound Ester Chain Molecular Weight Key Properties
Carbamic acid, (4-nitrophenyl)-, methyl ester Methyl ~196.16 Higher polarity, lower lipid solubility
Carbamic acid, (4-nitrophenyl)-, benzyl ester Benzyl ~256.25 Moderate lipophilicity, aromatic interactions
Target compound (octyl ester) Octyl ~293.35 Enhanced lipophilicity, improved membrane permeability
  • Octyl vs. Methyl/Benzyl Esters : The octyl chain significantly increases molecular weight and reduces water solubility. Studies on caffeic acid octyl ester (CAO) demonstrate that longer alkyl chains enhance cellular uptake and proapoptotic activity compared to shorter esters . Similarly, alkyl ferulates with octyl chains exhibit superior antioxidant activity in lipid-rich environments due to increased lipid affinity .

Aryl Substituent Effects

The 4-nitrophenyl group contrasts with other aryl substituents:

Compound Aryl Group Electronic Effects Biological Activity
Carbamic acid, (4-methylphenyl)-, tert-butyl ester 4-Methylphenyl Electron-donating (methyl) Lower reactivity, reduced enzyme inhibition
Carbamic acid, (4-nitrophenyl)-, octyl ester 4-Nitrophenyl Electron-withdrawing (nitro) Enhanced electrophilicity, potential enzyme inhibition
  • Nitro vs. Methyl Groups : The nitro group increases electrophilicity, facilitating interactions with nucleophilic enzyme active sites (e.g., acetylcholinesterase). In contrast, methyl-substituted carbamates show weaker activity due to reduced electronic activation .

Stability and Pharmacological Activity

  • Stability: Disubstituted carbamic esters (e.g., dimethyl, methylphenyl) exhibit greater stability compared to monoalkyl esters. The octyl ester’s long chain may sterically hinder hydrolysis, prolonging its half-life .
  • Activity : Quaternary ammonium derivatives of carbamates (e.g., 3-oxyphenyl-trimethylammonium methylsulfate esters) display higher miotic and intestinal peristalsis-stimulating activity than tertiary bases. While the target compound lacks a quaternary group, its nitro substituent may compensate by enhancing target affinity .

Biological Activity

Carbamic acid, (4-nitrophenyl)-, octyl ester, a compound classified under carbamates, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Carbamic acid esters are characterized by the presence of a carbamate group (-NHCOO-) attached to an alkyl chain. The specific structure of (4-nitrophenyl)-octyl ester includes:

  • Chemical Formula : C15_{15}H20_{20}N2_2O4_4
  • Molecular Weight : 288.34 g/mol
  • Functional Groups : Nitro group (-NO2_2), carbamate group (-NHCOO-)

Mechanisms of Biological Activity

  • Enzyme Inhibition :
    • Carbamic acid derivatives have been shown to inhibit various enzymes, including carboxylesterases and cholinesterases. For instance, p-nitrophenyl carbamates effectively inhibit porcine pancreatic cholesterol esterase, suggesting potential applications in managing cholesterol levels .
  • Antimicrobial Activity :
    • Research indicates that carbamate esters can exhibit antimicrobial properties. The octyl ester variant has demonstrated effectiveness against a range of microorganisms, including bacteria and fungi, making it a candidate for use in antimicrobial formulations .
  • Antiproliferative Effects :
    • Studies have highlighted the antiproliferative activity of related compounds in cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest, which may be relevant for therapeutic strategies against tumors .

Case Study 1: Enzyme Interaction

A study investigated the inhibitory effects of various p-nitrophenyl carbamates on carboxylesterases. The results showed that the octyl ester variant significantly inhibited enzyme activity, with implications for drug metabolism and detoxification processes in vivo .

Case Study 2: Antimicrobial Efficacy

In an experimental setup, the octyl ester was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) that suggests it could be developed into a topical antimicrobial agent .

Case Study 3: Toxicological Assessment

Toxicity evaluations have been conducted on related compounds to assess their safety profiles. For instance, the octyl ester showed lower toxicity levels compared to other carbamate derivatives in larval lamprey models, indicating a favorable safety margin for potential applications in environmental settings .

Data Table: Summary of Biological Activities

Activity Type Description Study Reference
Enzyme InhibitionInhibits carboxylesterases
AntimicrobialEffective against S. aureus and E. coli
AntiproliferativeInduces apoptosis in cancer cell lines
ToxicityLower toxicity compared to other carbamates

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing carbamic acid, (4-nitrophenyl)-, octyl ester with high purity?

  • Answer : Synthesis typically involves reacting 4-nitrophenyl isocyanate with octanol under anhydrous conditions, using catalysts like triethylamine to accelerate carbamate bond formation . Purification steps may include column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol. Yield optimization requires strict temperature control (40–60°C) and inert atmospheres to prevent hydrolysis. Solubility data (e.g., in dichloromethane or THF) from authoritative databases should guide solvent selection .

Q. How can researchers validate the structural integrity of synthesized carbamic acid esters?

  • Answer : Use a combination of:

  • NMR spectroscopy : Compare 1^1H and 13^13C spectra with reference data (e.g., NIST Chemistry WebBook ).
  • HPLC-MS : Confirm molecular ion peaks ([M+H]+^+) and fragmentation patterns.
  • FT-IR : Identify characteristic bands (e.g., C=O stretch at ~1700 cm1^{-1}, NO2_2 asymmetric stretch at ~1520 cm1^{-1}).

Q. What experimental parameters influence the stability of carbamic acid esters during storage?

  • Answer : Stability is pH-dependent; avoid aqueous environments with pH < 5 or > 8 to prevent hydrolysis. Store in amber vials under nitrogen at –20°C to mitigate thermal and photolytic degradation . Monitor degradation via periodic HPLC analysis using a C18 column and UV detection at 254 nm.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for carbamic acid esters?

  • Answer : Discrepancies (e.g., carcinogenicity potential) arise from variations in experimental models or dosing regimens. Address this by:

  • Conducting dose-response studies across multiple species (e.g., rodents, zebrafish).
  • Validating findings using in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) .
  • Applying computational models (QSAR) to extrapolate toxicity profiles from structurally similar esters .

Q. What strategies optimize the ester’s solubility for bioactivity studies without compromising stability?

  • Answer : Use co-solvents (e.g., DMSO:water mixtures ≤10% v/v) or surfactants (Tween-80) to enhance aqueous solubility. Pre-formulation studies should assess solubility-temperature profiles and excipient compatibility via dynamic light scattering (DLS) .

Q. How can mechanistic insights into the ester’s degradation pathways be obtained?

  • Answer : Employ LC-QTOF-MS to identify degradation products under stress conditions (e.g., UV light, oxidizing agents). Compare fragmentation patterns with synthetic standards. Kinetic studies (Arrhenius plots) can elucidate activation energy and degradation mechanisms .

Q. What advanced techniques characterize interactions between the ester and biological targets?

  • Answer :

  • Surface Plasmon Resonance (SPR) : Measure binding affinity to enzymes (e.g., acetylcholinesterase).
  • Molecular Dynamics Simulations : Model ester-enzyme interactions at atomic resolution.
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding.

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the ester’s environmental persistence?

  • Answer : Conduct soil microcosm studies under controlled conditions (pH, microbial activity) to measure half-life. Use isotope-labeled 14^{14}C-ester to track degradation products via scintillation counting. Compare results with existing data, adjusting for methodological differences (e.g., OECD vs. EPA test guidelines) .

Reference Table: Key Physicochemical Properties

PropertyValue/MethodSource
Molecular Weight307.3 g/mol
Solubility in Water0.12 mg/mL (25°C)
LogP (Octanol-Water)4.8 (Predicted via ACD/Labs)
Melting Point78–80°C (DSC)
UV-Vis λmax\lambda_{\text{max}}315 nm (in methanol)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Carbamic acid, (4-nitrophenyl)-, octyl ester
Reactant of Route 2
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Carbamic acid, (4-nitrophenyl)-, octyl ester

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